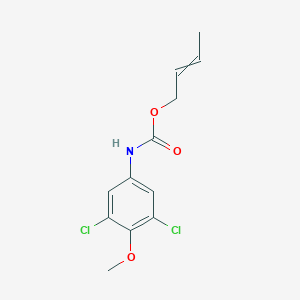
N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled on a solid resin support, which simplifies purification and allows for automation. The resin-bound peptide is subjected to repeated cycles of deprotection and coupling until the desired sequence is obtained. The final peptide is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Yields individual amino acids.
Oxidation: Forms disulfide-linked peptides if cysteine residues are present.
Reduction: Breaks disulfide bonds to yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-leucine: A related compound with similar acetylation but different amino acid sequence.
N-Acetyl-L-alanine: Another acetylated amino acid with distinct properties.
N-Acetyl-L-proline: Shares the acetyl group but has different biological activity.
Uniqueness
N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and modulate biological pathways sets it apart from other acetylated peptides .
Eigenschaften
CAS-Nummer |
87117-82-6 |
|---|---|
Molekularformel |
C22H39N5O5 |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]propanoyl]-N-[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H39N5O5/c1-12(2)11-16(25-15(6)28)19(29)24-14(5)22(32)27-10-8-9-17(27)20(30)26-18(13(3)4)21(31)23-7/h12-14,16-18H,8-11H2,1-7H3,(H,23,31)(H,24,29)(H,25,28)(H,26,30)/t14-,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
MXKCKZUNFDFCBX-DKIMLUQUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC)NC(=O)[C@H](CC(C)C)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)



